molecular formula (CH3)2C(OH)CN<br>C4H7NO<br>C4H7NO B128911 Acetone cyanohydrin CAS No. 75-86-5

Acetone cyanohydrin

Cat. No. B128911
CAS RN: 75-86-5
M. Wt: 85.1 g/mol
InChI Key: MWFMGBPGAXYFAR-UHFFFAOYSA-N
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Description

Molecular Cloning of Acetone Cyanohydrin Lyase from Flax (Linum usitatissimum)

Acetone cyanohydrin lyase (HNL) is an enzyme from flax that plays a role in the breakdown of cyanogenic glycosides in seedlings. A full-length cDNA clone encoding the enzyme was isolated and expressed in E. coli, resulting in an active enzyme similar to the natural one. The protein has a unique amino acid sequence with similarities to the alcohol dehydrogenase family, particularly in the active site Zn2+ coordination, but it does not exhibit alcohol dehydrogenase activity. This suggests a different mechanism for cyanohydrin cleavage compared to alcohol oxidation .

Acetone Cyanohydrin as a Source of HCN in Cu-catalyzed Hydrocyanation

Acetone cyanohydrin has been used as a hydrogen cyanide (HCN) source in the copper-catalyzed hydrocyanation of alpha-aryl diazoesters. The addition of trimethylsilyl cyanide (TMSCN) accelerates the conversion, allowing for the production of various alpha-aryl cyanoacetates under mild conditions and in high yields .

Chemoselective Palladium-catalyzed Cyanation of Alkenyl Halides

A palladium-catalyzed cyanation process using acetone cyanohydrin has been developed to synthesize alkenylic nitrile compounds. This method is efficient, chemoselective, and functional group tolerant, providing a straightforward approach to structurally diverse nitrile-containing compounds .

The Cyclization Products from Acetone with Cyanoacetic Esters

The cyclization of acetone with cyanoacetic ester has been studied, and the product was identified as 3-alkoxycarbonyl(cyano)methylene-6-cyano-5,5-dimethyl-1-cyclohexene-1-ol. This structure was confirmed through spectroscopic methods and successive degradation .

A Fatal Poisoning Case of Acetone Cyanohydrin and Citalopram

A case study reported a fatal incident involving the ingestion of acetone cyanohydrin (ACH) and citalopram. ACH decomposes into acetone and highly toxic HCN upon contact with water. The autopsy showed high concentrations of acetone and cyanide in the blood and gastric contents, with similar whole-body distributions. The study highlights the importance of understanding the distribution of cyanide in the body and the effects of dosage and administration route .

Acetone Cyanohydrin: A Convenient Alternative for Oxidative Cyanation of Tertiary Amines

Acetone cyanohydrin has been identified as a safer alternative to the toxic sodium cyanide/acetic acid system for the oxidative cyanation of tertiary amines. Using hydrogen peroxide and RuCl3 as a catalyst, this method generates in situ HCN and allows for high-yield production of α-aminonitriles .

Synthesis of β-hydroxy Nitriles and 1,3-amino Alcohols from Epoxides

The reaction of acetone cyanohydrin with MeLi forms a LiCN·acetone complex that reacts with epoxides to yield β-hydroxy nitriles upon aqueous workup. Further hydride reduction of the nitriles produces 1,3-amino alcohols, demonstrating the versatility of acetone cyanohydrin as a LiCN precursor .

Organocatalyzed Enantioselective Synthesis of Nitroalkanes

An organocatalyzed phase-transfer enantioselective conjugate addition of cyanide ion derived from acetone cyanohydrin to β,β'-disubstituted nitroolefins has been reported. This method efficiently creates nitroalkanes with an all-carbon quaternary stereogenic center, achieving up to 72% enantiomeric excess .

Acetylation of Acetone Cyanohydrin

Acetone cyanohydrin undergoes acylation and ring closure with anhydrides and perchloric acid to yield 2-oxazolin-4-onium perchlorates. These perchlorates can be converted to 2-oxazolin-4-ones or undergo ring opening to acyloxy-amides or N-benzoyl-α-hydroxy-isobutyramide, depending on the reaction conditions .

Reaction of Acetone Cyanohydrin with Thiosemicarbazide

When heated with thiosemicarbazide in an aqueous medium, acetone cyanohydrin forms 3-mercapto-6,6-dimethyl-1,2,4-triazin-5-one and 2-methyl-2-thiosemicarbazidopropanoic acid. The latter can cyclize to form 2-amino-5,5-dimethyl-1,3,4-thiadiazin-6-one, showcasing the reactivity of acetone cyanohydrin with thiosemicarbazide .

Scientific Research Applications

Oxidative Cyanation of Tertiary Amines

Acetone cyanohydrin serves as a safer alternative to toxic sodium cyanide/acetic acid systems for the oxidative cyanation of tertiary amines to α-aminonitriles. This process uses hydrogen peroxide with RuCl3 as a catalyst. Acetone cyanohydrin's organic nature makes it suitable for organic transformations due to its solubility in reaction mediums and the controlled manner it can be added (Verma, Jain, & Sain, 2011).

Chemical Stability in Water

Studies on acetone cyanohydrin's (ACH) stability in water indicate that its stability is contingent on the pH level of the water and to a lesser extent, its initial concentration. Notably, temperature and biota are deemed insignificant in this process. When ACH transforms in water, it forms acetone and cyanid-ion, which eventually morph into a complex of cyan compounds (Zholdakova, Sinitsyna, & Prismotrov, 1994).

Application in Cassava Cyanogenesis

In the cyanogenic crop cassava (Manihot esculenta, Crantz), the final step of cyanide production involves converting acetone cyanohydrin (the deglycosylation product of linamarin) to cyanide and acetone. This process occurs spontaneously at a pH greater than 5.0 or can be catalyzed enzymatically. Notably, acetone cyanohydrin is found in poorly processed cassava root food products, and the absence of hydroxynitrile lyase in cassava roots is attributed to the accumulation of high acetone cyanohydrin levels in these food products (White, Arias-Garzon, McMahon, & Sayre, 1998).

Enantioselective Strecker Reactions

Acetone cyanohydrin is used in conjunction with a chiral phase-transfer catalyst for the enantioselective formation of alpha-amino nitriles from alpha-amido sulfones. This catalytic asymmetric Strecker reaction explores the mechanistic basis of the reaction process (Herrera et al., 2006).

Source of HCN in Cu-catalyzed Hydrocyanation

Acetone cyanohydrin is used as a source of hydrogen cyanide (HCN) in the Cu-catalyzed hydrocyanation of alpha-aryl diazoesters. This process has been found to be significantly accelerated by the addition of trimethylsilyl cyanide (TMSCN), which presumably delivers free cyanide ion in situ, thus enabling the production of various types of alpha-aryl cyanoacetates under mild conditions (Park, Lee, & Chang, 2010).

Safety And Hazards

ACH is classified as an extremely hazardous substance. It readily decomposes on contact with water, releasing highly toxic hydrogen cyanide . It is lethal by inhalation and highly toxic or lethal by skin absorption . It is also very toxic to aquatic life .

properties

IUPAC Name

2-hydroxy-2-methylpropanenitrile
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InChI

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3
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InChI Key

MWFMGBPGAXYFAR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)O
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Molecular Formula

C4H7NO, Array
Record name ACETONE CYANOHYDRIN, STABILIZED
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DSSTOX Substance ID

DTXSID7025427
Record name 2-Hydroxy-2-methylpropanenitrile
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Molecular Weight

85.10 g/mol
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Physical Description

Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.]
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Record name Propanenitrile, 2-hydroxy-2-methyl-
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Boiling Point

180 °F at 23 mmHg (EPA, 1998), 95 °C, BP: 82 °C at 23 mm Hg, 203 °F
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Flash Point

165 °F (EPA, 1998), 165 °F, 165 °F (74 °C) (closed cup), 74 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide., Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform, Miscible with water, Solubility in water: freely soluble, but decomposes in water, Miscible
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Density

0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float, Specific gravity: 0.9267 at 25 °C/4 °C, Relative density (water = 1): 0.93, (77 °F): 0.93
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Vapor Density

2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.96 (Air = 1), Relative vapor density (air = 1): 2.93
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Vapor Pressure

0.8 mmHg at 68 °F (EPA, 1998), 1.1 [mmHg], Vapor pressure = 0.8 mm Hg at 20 °C, 1.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.0, 0.8 mmHg
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Mechanism of Action

ACUTE IP LD50 VALUES FOR 6 ALIPHATIC NITRILES WERE DETERMINED IN MICE AND COMPARED WITH ACETONE CYANOHYDRIN AND SODIUM CYANIDE. SINGLE PROPHYLACTIC DOSES OF THIOSULFATE OR NITRILE PROTECTED MICE AGAINST DEATH BY ACETONE CYANOHYDRIN. ACETONE CYANOHYDRIN PRODUCED DEATH WITHIN 5 MIN, INHIBITED ACTIVITY OF PURIFIED PREPN OF CYTOCHROME C OXIDASE IN VITRO. ELEVATED CONCN OF CYANIDE WERE FOUND IN THE LIVERS AND BRAINS OF MICE GIVEN LETHAL DOSES OF ACETONE CYANOHYDRIN., A retrospective structure activity relationship evaluation was performed on acute and subchronic toxicity, teratogenicity, and biochemical mechanisms for the following aliphatic nitriles: ... acetone cyanohydrin. ... Cyanide release is believed to be a possible mechanism of toxicological action. Under experimental conditions, cyanide antagonists altered the acute toxicity of aliphatic nitriles. Electron transport is thought to be interrupted through inhibition of cytochrome-oxidase by cyanide, thus compromising oxidative metabolism and phosphorylation. Enzymatic studies indicated that metabolic conversion was required prior to activation, and that free cyanide was detected after aliphatic nitrile overexposure in animals.
Record name ACETONE CYANOHYDRIN
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Product Name

Acetone cyanohydrin

Color/Form

Colorless liquid

CAS RN

75-86-5
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Melting Point

-2.2 °F (EPA, 1998), -19 °C, -4 °F
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Synthesis routes and methods I

Procedure details

The inventors extensively studied to overcome these difficulties, and as a result the following were found: 2-amino-2-methylpropionitrile having an ammonia content of not more than 1.5% by weight can be obtained in a high yield by subjecting crude 2-amino-2-methylpropionitrile (which is obtained by the reaction between acetone cyanohydrin and ammonia, or acetone, hydrogen cyanide and ammonia, or acetone and ammonium cyanide, and contains impurities such as unreacted acetone, hydrogen cyanide and ammonia; water formed by the reaction; and other by-products) to distillation under reduced pressure under conditions such that the temperature of the heat transfer medium be 0° to 50° C. and the pressure be 400 mmHg or less, thereby distilling out a low-boiling fraction comprising ammonia; and 2,2'-azobis(2-methylpropionitrile) is obtained in a high yield by contacting the purified 2-amino-2-methylpropionitrile with an aqueous metal hypochlorite solution which is controlled to a pH of about 10 to 13.5, in an aqueous medium at a temperature of not more than about 30° C., the concentration of the hypochlorite being 5% by weight or less, based on the weight of the reaction mixture, thereby minimizing the decomposition of 2-amino-2-methylpropionitrile.
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Synthesis routes and methods II

Procedure details

It is publicly known that manganese dioxide is used as a solid catalyst in the hydration reaction of acetone cyanohydrin. According to any of the conventional processes, α-hydroxyisobutyramide is obtained by the reaction of acetone cyanohydrin with water as shown by the following reaction equation at a temperature of 40° to 100° C. in the presence of manganese-based catalyst and preferably an acetone-based solvent in a yield of 60 to 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetone cyanohydrin
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Acetone cyanohydrin
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Acetone cyanohydrin

Citations

For This Compound
4,810
Citations
S Verma, SL Jain, B Sain - Catalysis letters, 2011 - Springer
… It is worthy to mention that we did not use acetic acid in case of acetone cyanohydrin, whereas, with NaCN the presence of acetic acid is essential. We have used methanol as solvent …
Number of citations: 36 link.springer.com
TD Stewart, BJ Fontana - Journal of the American Chemical …, 1940 - ACS Publications
… In water alone acetone cyanohydrin dissociation reaches equilibrium in eighteen hours; with amine present attainment of equilibrium is instantaneous. Table I includes data of Li and …
Number of citations: 29 pubs.acs.org
P Galletti, M Pori, D Giacomini - 2011 - Wiley Online Library
… Acetone cyanohydrin is an important chemical intermediate… Acetone cyanohydrin is highly soluble in water, where its … , we monitored the dissociation of acetone cyanohydrin in D 2 O by …
RA Jacobson - Journal of the American Chemical Society, 1945 - ACS Publications
… We found that they can be obtained conveniently under mild conditions by the reaction of acetone cyanohydrin … in58% yield merely by warming acetone cyanohydrin with diethylamine.7 …
Number of citations: 21 pubs.acs.org
LL Xu, BK Singh, EE Conn - Archives of biochemistry and biophysics, 1988 - Elsevier
… lowers the pH to 3.9 at which acetone cyanohydrin does not undergo detectable dissociation (… The reaction was started by adding 25 ~1 of 1 M acetone cyanohydrin, immediately after …
Number of citations: 74 www.sciencedirect.com
K Nemoto, T Nagafuchi, K Tominaga, K Sato - Tetrahedron Letters, 2016 - Elsevier
… Alternative cyano sources to hydrogen cyanide were also considered, with acetone cyanohydrin being selected as a safer cyano source. This reagent is liquid at room temperature, and …
Number of citations: 32 www.sciencedirect.com
H Wajant, S Förster, H Böttinger, F Effenberger… - Plant Science, 1995 - Elsevier
… In the present study, we describe the puritication of acetone cyanohydrin lyase from Manihot escufenla Crantz (cassava) and show that this enzyme possesses a serine residue …
Number of citations: 52 www.sciencedirect.com
T Nishio, Y Toukairin, T Hoshi, T Arai, M Nogami - Legal Medicine, 2021 - Elsevier
… We report a fatal case of acetone cyanohydrin and citalopram poisoning. … Acetone cyanohydrin (ACH) is a readily available source of cyanide and is widely used in basic and applied …
Number of citations: 5 www.sciencedirect.com
M Pori, P Galletti, R Soldati… - European Journal of …, 2013 - Wiley Online Library
… , amine, and acetone cyanohydrin in water.11 We used acetone cyanohydrin as the cyanide … in a one-pot procedure with aldehydes and acetone cyanohydrin in water and obtained α-…
C Soler-Martín, J Riera, A Seoane, B Cutillas… - Neurotoxicology and …, 2010 - Elsevier
… the aglycone of linamarin, acetone cyanohydrin, may be the … were given 10 mM acetone cyanohydrin in drinking water for … 50 μmol/kg-h of acetone cyanohydrin for 24 h (treated group) …
Number of citations: 33 www.sciencedirect.com

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